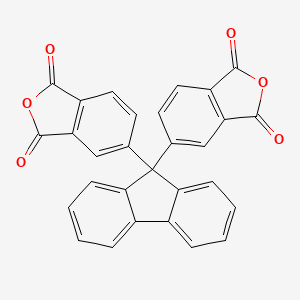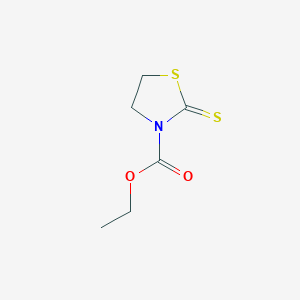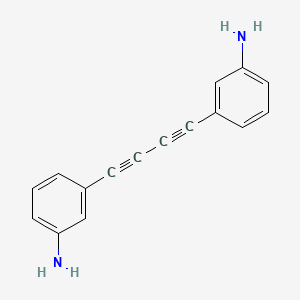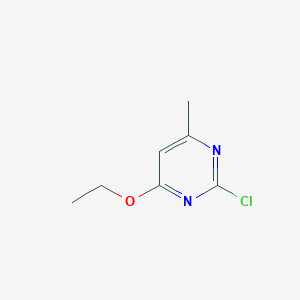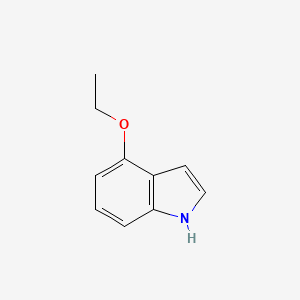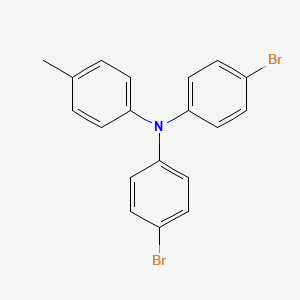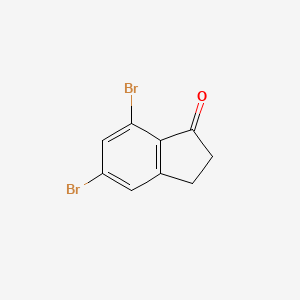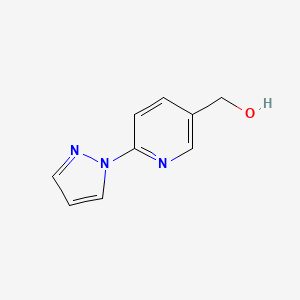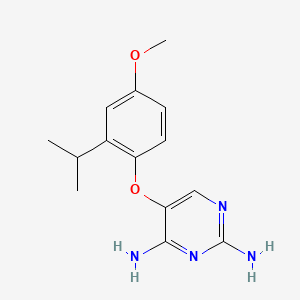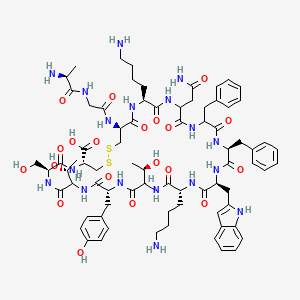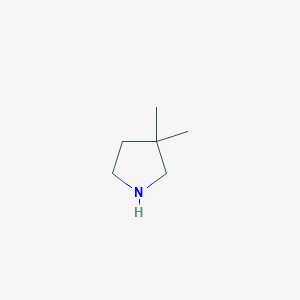
3,3-二甲基吡咯烷
描述
3,3-Dimethylpyrrolidine is a chemical compound with the CAS Number: 3437-30-7 . It has a molecular weight of 99.18 and its IUPAC name is 3,3-dimethylpyrrolidine .
Synthesis Analysis
While specific synthesis methods for 3,3-Dimethylpyrrolidine were not found in the search results, pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be categorized into two main types: (1) ring construction from different cyclic or acyclic precursors, and (2) functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular formula of 3,3-Dimethylpyrrolidine is C6H13N . The compound has a molecular weight of 99.1741 . The InChI code is 1S/C6H13N/c1-6(2)3-4-7-5-6/h7H,3-5H2,1-2H3 . The compound is a liquid in its physical form .
Physical And Chemical Properties Analysis
3,3-Dimethylpyrrolidine is a liquid at room temperature . It has a molecular weight of 99.1741 .
科学研究应用
电聚合和氧化偶联
Małgorzata Czichy 等人(2016 年)的研究探讨了导致聚(菲并吡咯)的电聚合和同时氧化偶联,利用吡咯烷的衍生物进行聚合过程。这项研究提供了对芳香族化合物电聚合背后的机制的见解,这可能与理解 3,3-二甲基吡咯烷在聚合物科学和材料工程中的化学行为和应用有关 (Czichy 等,2016)。
水分析中的分光光度法检测
E. Poboży 等人(1995 年)的研究证明了 3,3'-二甲基萘啶(一种结构与 3,3-二甲基吡咯烷相似的化合物)作为显色试剂在水中测定游离残留氯时的应用。该应用突出了在环境监测和分析化学中使用吡咯烷衍生物的潜力 (Poboży 等,1995)。
配位化学和有机金属化合物
G. D. Shier 和 R. Drago(1966 年)对二甲基铊 (III) 配位化学的研究调查了二甲基铊 (III) 与各种溶剂(包括吡啶)的相互作用。虽然与 3,3-二甲基吡咯烷没有直接关系,但这项研究提供了有关具有相似结构基序的化合物的配位行为和有机金属化学的宝贵信息,这可能适用于催化和材料科学 (Shier & Drago,1966)。
作用机制
Target of Action
It is known that pyrrolidine derivatives, which include 3,3-dimethylpyrrolidine, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of 3,3-dimethylpyrrolidine, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
It is known that pyrrolidine derivatives can influence a variety of biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
生化分析
Biochemical Properties
3,3-Dimethylpyrrolidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3,3-Dimethylpyrrolidine and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, 3,3-Dimethylpyrrolidine can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of 3,3-Dimethylpyrrolidine on cellular processes are diverse. In various cell types, it has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,3-Dimethylpyrrolidine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. This compound can also affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. Furthermore, 3,3-Dimethylpyrrolidine can alter cellular metabolism by affecting the activity of metabolic enzymes and transporters .
Molecular Mechanism
At the molecular level, 3,3-Dimethylpyrrolidine exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and receptors. For example, 3,3-Dimethylpyrrolidine can bind to the active site of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme, affecting its function. Additionally, 3,3-Dimethylpyrrolidine can influence gene expression by binding to regulatory elements in the DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3-Dimethylpyrrolidine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3,3-Dimethylpyrrolidine is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to 3,3-Dimethylpyrrolidine in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of 3,3-Dimethylpyrrolidine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular and physiological processes. At higher doses, 3,3-Dimethylpyrrolidine can exhibit toxic or adverse effects. For instance, high doses of 3,3-Dimethylpyrrolidine have been associated with hepatotoxicity and nephrotoxicity in animal studies. These toxic effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction .
Metabolic Pathways
3,3-Dimethylpyrrolidine is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. One key enzyme that metabolizes 3,3-Dimethylpyrrolidine is cytochrome P450, which catalyzes the oxidation of the compound to form hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble products that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by the activity of cytochrome P450 and other metabolic enzymes .
Transport and Distribution
The transport and distribution of 3,3-Dimethylpyrrolidine within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and multidrug resistance proteins (MRPs). Once inside the cell, 3,3-Dimethylpyrrolidine can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 3,3-Dimethylpyrrolidine within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3,3-Dimethylpyrrolidine is an important factor that influences its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with targeting signals and post-translational modifications. For example, 3,3-Dimethylpyrrolidine can be directed to the mitochondria through the presence of mitochondrial targeting signals, where it can affect mitochondrial function and energy metabolism. The subcellular localization of 3,3-Dimethylpyrrolidine can also be influenced by its binding to specific organelle membranes and transport proteins .
属性
IUPAC Name |
3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-6(2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQNZPDIRJPFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40565921 | |
| Record name | 3,3-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3437-30-7 | |
| Record name | 3,3-Dimethylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Dimethylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to 3,3-dimethylpyrrolidine derivatives?
A: Several synthetic strategies have been developed. One approach involves the pyrolysis of 1-ethyl-3,3-dimethylpyrrolidine-1-oxide, which yields 1-hydroxy-3,3-dimethylpyrrolidine. Subsequent dehydrogenation of this intermediate produces 3,3-dimethyl-1-pyrroline-1-oxide. [] Another method utilizes a multi-step procedure starting from ethyl isobutyrate to synthesize 4-chloro-2,2-dimethylbutanal. This compound is then reacted sequentially with sodium bisulphite, a primary amine, and potassium cyanide in water to produce various 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles. []
Q2: How does the structure of 3,3-dimethylpyrrolidine-2,4-dione influence its solid-state organization?
A: X-ray crystallography reveals that 3,3-dimethylpyrrolidine-2,4-dione exists as a planar five-membered ring structure. [] In the solid state, the molecule forms a two-dimensional network via intermolecular N—H⋯O and C—H⋯O hydrogen bonding interactions, which contributes to its stability. []
Q3: Can 3,3-dimethylpyrrolidine derivatives be used as chiral ligands in asymmetric synthesis?
A: Yes, research has demonstrated the potential of core-chiral bispidine ligands incorporating the 3,3-dimethylpyrrolidine scaffold for enantioselective catalysis. [] For example, a 2-endo,N-(3,3-dimethylpyrrolidine)-annelated bispidine ligand, complexed with copper(II), exhibited remarkable catalytic activity and enantiocontrol in Henry reactions, achieving enantioselectivities up to 99% ee. [] This highlights the potential of these ligands in asymmetric synthesis.
Q4: What are the applications of 3,3-dimethylpyrrolidine derivatives in organic synthesis?
A: 3,3-Dimethylpyrrolidine derivatives have found applications as valuable building blocks in organic synthesis. One example is their use in the synthesis of complex heterocycles. Alkyl isocyanides can react with isopropylidene Meldrum's acid in the presence of pyrrole or indole to yield 1-alkyl-3,3-dimethyl-4-(1H-pyrrole-2-carbonyl)-pyrrolidine-2,5-diones or 1-alkyl-4-(1H-indole-3-carbonyl)-3,3-dimethylpyrrolidine-2,5-diones, respectively. [] These reactions demonstrate the versatility of 3,3-dimethylpyrrolidine derivatives in constructing diverse molecular architectures.
Q5: Are there any studies exploring the cycloaddition reactions of 3,3-dimethyl-1-pyrroline-1-oxide?
A: Research has investigated the cycloaddition reactions of 3,3-dimethyl-1-pyrroline-1-oxide and 5,5-dimethyl-1-pyrroline-1-oxide with styrene. [] Nuclear magnetic resonance (NMR) spectroscopy was employed to elucidate the structures of the resulting cycloadducts and determine the regioselectivity of the cycloaddition process. [] This study highlights the reactivity of these nitrones in cycloaddition reactions and their potential for the synthesis of complex heterocyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


